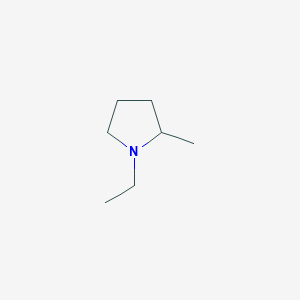
1-Ethyl-1-methylsiletane
Overview
Description
1-Ethyl-1-methylsiletane is a silicon-containing organic compound with the molecular formula C7H16Si It belongs to the class of silacycloalkanes, which are cyclic compounds containing silicon atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylsiletane can be synthesized through several methods. One common approach involves the hydrosilylation of alkenes with silanes. For instance, the reaction between ethylsilane and methylsilane in the presence of a platinum catalyst can yield this compound. The reaction typically requires mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-methylsiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound to simpler silanes.
Substitution: The silicon atom in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Halosilanes or other substituted silanes.
Scientific Research Applications
1-Ethyl-1-methylsiletane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex silicon-containing compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of silicone-based materials, such as sealants and adhesives.
Mechanism of Action
The mechanism of action of 1-ethyl-1-methylsiletane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and other electronegative elements, making it useful in the formation of stable siloxane linkages. These linkages are crucial in the development of silicone-based materials with unique properties, such as flexibility and thermal stability.
Comparison with Similar Compounds
- 1-Methyl-1-ethyl-1-silacyclobutane
- 1-Phenyl-1-methylsiletane
- 1-Propyl-1-methylsiletane
Uniqueness: 1-Ethyl-1-methylsiletane is unique due to its specific ring structure and the presence of both ethyl and methyl groups attached to the silicon atom. This configuration imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds.
Properties
IUPAC Name |
1-ethyl-1-methylsiletane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Si/c1-3-7(2)5-4-6-7/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCRFOXOVWMMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si]1(CCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304370 | |
| Record name | 1-Ethyl-1-methylsilacyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-45-7 | |
| Record name | 1-Ethyl-1-methylsilacyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-1-methylsilacyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



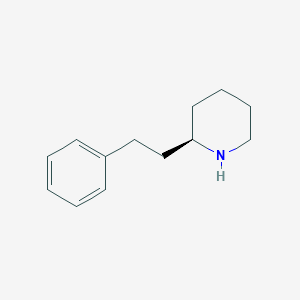
![Methyl 1-aminospiro[2.2]pentane-1-carboxylate](/img/structure/B3283200.png)
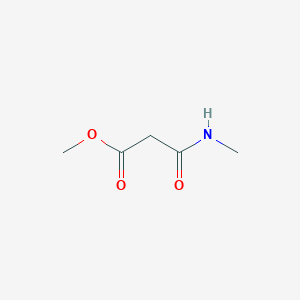
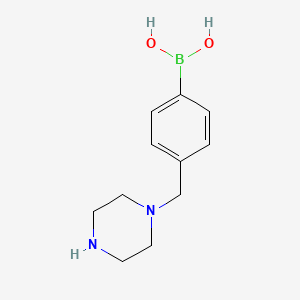
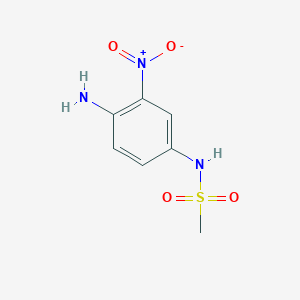

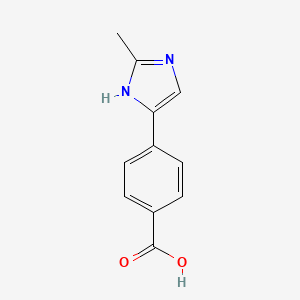
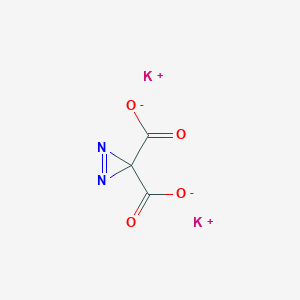
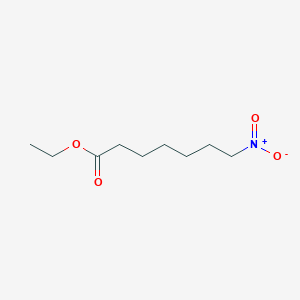
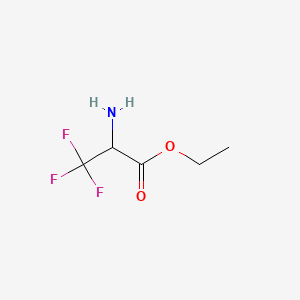
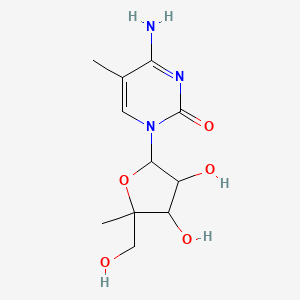
![3-[(2-Hydroxyphenyl)carbamoyl]propanoic acid](/img/structure/B3283273.png)
